![molecular formula C18H19N7O B2924504 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide CAS No. 2034367-25-2](/img/structure/B2924504.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and an azetidine ring
Preparation Methods
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed through condensation reactions involving appropriate amines and carbonyl compounds.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Final Coupling: The final step involves coupling the triazole, pyrimidine, and azetidine intermediates under specific conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Scientific Research Applications
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes . The azetidine ring may contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide include:
Voriconazole: A triazole antifungal agent with a similar triazole ring structure.
Fluconazole: Another triazole antifungal with a simpler structure but similar biological activity.
Tideglusib: A triazole-based inhibitor of glycogen synthase kinase-3 (GSK-3), used in neurological research.
The uniqueness of this compound lies in its combination of the triazole, pyrimidine, and azetidine rings, which confer distinct chemical and biological properties.
Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-ethyl-N-phenylazetidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine with an appropriate carboxylic acid derivative, followed by the introduction of the azetidine moiety. The reaction conditions often include standard organic synthesis techniques such as refluxing in solvents like DMF or DMSO.
Anticancer Properties
Research has indicated that compounds containing the triazole and pyrimidine moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 29 |
2 | HeLa | 73 |
Studies suggest that the presence of electron-donating groups enhances the cytotoxic effects due to increased lipophilicity and better interaction with biological targets .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have been evaluated for their antifungal and antibacterial activities. For example, compounds with similar scaffolds have demonstrated effectiveness against pathogens like Candida albicans and Staphylococcus aureus, indicating that this compound may also possess similar properties .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazole rings often inhibit enzymes involved in DNA synthesis or repair.
- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
Case Studies
A notable study involved testing a series of triazole derivatives against various cancer cell lines. The results demonstrated that modifications to the phenyl and ethyl groups significantly influenced cytotoxicity. The study concluded that optimizing these substituents could enhance the therapeutic potential of similar compounds .
Another investigation focused on the antimicrobial efficacy of related azetidine derivatives, revealing that specific structural features contributed to increased activity against resistant strains of bacteria .
Properties
IUPAC Name |
N-ethyl-N-phenyl-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-2-24(15-6-4-3-5-7-15)18(26)14-9-23(10-14)16-8-17(21-12-20-16)25-13-19-11-22-25/h3-8,11-14H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDXUEPFBXBUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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